REACTION_SMILES
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[CH3:1][N:2]([CH2:3][c:4]1[cH:5][cH:6][cH:7][cH:8][cH:9]1)[CH2:10][CH:11]([CH2:12][C:13]#[N:14])[OH:15].[CH:17]([OH:18])([CH3:19])[CH3:20].[ClH:16]>>[CH3:1][NH:2][CH2:10][CH:11]([CH2:12][C:13]#[N:14])[OH:15].[ClH:16]
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Name
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Type
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product
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Smiles
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CNCC(O)CC#N
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Name
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Type
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product
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Smiles
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Cl
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |